
Favipiravir
概要
説明
ファビピラビルは、6-フルオロ-3-ヒドロキシピラジン-2-カルボキサミドとしても知られており、主に日本のインフルエンザ治療に使用される抗ウイルス薬です。富山化学工業株式会社によって開発されました。 そして、エボラ、ラッサ、そして最近ではCOVID-19など、さまざまなRNAウイルス感染症の治療の可能性を示しています 。 ファビピラビルはピラジンカルボキサミド誘導体であり、ウイルスRNA依存性RNAポリメラーゼを阻害することにより、ウイルスの複製を防ぎます .
準備方法
ファビピラビルは、いくつかの経路を通じて合成することができます。一般的な方法の1つは、2-アミノピラジンから始まり、位置選択的な塩素化、臭素化、およびパラジウム触媒によるシアノ化を受けて、3,6-ジクロロピラジン-2-カルボニトリルを形成します。 この中間体を次に、求核的フッ素化、ニトリル水和、およびヒドロキシル置換にかけると、ファビピラビルが得られます 。 別のスケーラブルな合成では、マロン酸ジエチルを出発物質として使用し、連続フローリアクターで水素化と臭素化を行い、16%の収率で得られます .
化学反応の分析
ファビピラビルは、以下を含むさまざまな化学反応を起こします。
フッ素化: ピラジン環へのフッ素原子の導入。
水酸化: ヒドロキシル基の付加。
ニトリル加水分解: ニトリルからカルボキサミドへの変換。これらの反応で一般的に使用される試薬には、フッ素化用のフッ化水素と、ニトリル加水分解用の過酸化水素などがあります。
科学的研究の応用
Influenza Virus
Favipiravir was initially approved in Japan for treating influenza infections resistant to standard antiviral therapies. It has shown significant antiviral activity against various strains of influenza viruses by inhibiting viral replication .
Ebola Virus
During the Ebola outbreak in 2014, this compound was evaluated for its potential efficacy. Clinical trials indicated that it could improve survival rates in infected patients, demonstrating its broad-spectrum antiviral capabilities .
COVID-19
This compound has been extensively studied as a treatment option for COVID-19. Several clinical trials have assessed its safety and efficacy:
- Meta-analysis Findings : A systematic review indicated that this compound significantly improved clinical outcomes in hospitalized COVID-19 patients compared to control groups within seven days of treatment (RR = 1.24) but showed only marginal improvement over 14 days (RR = 1.10) .
- PIONEER Trial : This multicenter trial demonstrated that this compound reduced the progression to severe disease in patients with mild-to-moderate symptoms, with a notable improvement in clinical status by day 5 and day 14 compared to standard care .
Summary of Clinical Studies
Study | Population | Intervention | Outcome |
---|---|---|---|
PIONEER Trial | COVID-19 patients (mild-moderate) | This compound vs Standard Care | Improved clinical status by day 14 |
Meta-analysis | Hospitalized COVID-19 patients | This compound | Significant improvement at 7 days; marginal at 14 days |
Ebola Study | Ebola-infected patients | This compound | Increased survival rates noted |
Safety and Efficacy Concerns
While this compound has demonstrated efficacy against various viruses, safety concerns have been raised regarding its use:
- Adverse Effects : Common side effects include elevated liver enzymes and gastrointestinal disturbances. Its use is contraindicated in pregnant women due to potential teratogenic effects .
- Resistance Development : The potential for viral resistance is a concern, particularly with widespread use against RNA viruses .
作用機序
ファビピラビルは、活性型であるファビピラビル-リボフラノシル-5'-トリリン酸(ファビピラビル-RTP)に代謝されるプロドラッグです。 この活性型は、ウイルスの複製に不可欠な酵素であるウイルスRNA依存性RNAポリメラーゼ(RdRp)を阻害します 。 ファビピラビル-RTPは、グアノシンとアデノシンを模倣することで、ウイルスRNAに組み込まれ、RNA合成の早期終結を引き起こします .
6. 類似の化合物との比較
ファビピラビルは、ウイルスRNAポリメラーゼを標的とするレムデシビルやリバビリンなどの他の抗ウイルス化合物に似ています。 ファビピラビルの独自のピラジンカルボキサミド構造と、幅広いRNAウイルスを阻害する能力は、それを際立たせています 。 その他の類似の化合物には、構造的に類似しているが、抗ウイルス活性スペクトルが異なるT-1105とT-1106があります .
ファビピラビルの広域スペクトルの抗ウイルス活性、独自の作用機序、およびさまざまなウイルス感染症の治療の可能性は、抗ウイルス研究と治療における重要な化合物として位置づけています。
類似化合物との比較
Favipiravir is similar to other antiviral compounds like remdesivir and ribavirin, which also target viral RNA polymerase. this compound’s unique pyrazinecarboxamide structure and its ability to inhibit a broad spectrum of RNA viruses set it apart . Other similar compounds include T-1105 and T-1106, which share structural similarities but differ in their antiviral activity spectrum .
This compound’s broad-spectrum antiviral activity, unique mechanism of action, and potential for treating various viral infections make it a significant compound in antiviral research and therapy.
生物活性
Favipiravir, chemically known as 6-fluoro-3-hydroxypyrazine-2-carboxamide (T-705), is an antiviral compound that has garnered attention for its efficacy against various RNA viruses, including influenza and SARS-CoV-2. This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.
This compound functions primarily as a selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp). The active form of this compound, this compound-RTP (ribofuranosyl-5'-triphosphate), is generated intracellularly through a series of metabolic transformations involving cellular enzymes such as hypoxanthine-guanine phosphoribosyl transferase (HGPRT) . This active metabolite competes with natural substrates like GTP and ATP, leading to the incorporation of this compound into viral RNA, which ultimately disrupts viral replication processes .
Key Features of this compound's Mechanism:
- Inhibition of RdRp : this compound-RTP competes with GTP and incorporates into the growing RNA chain, inhibiting viral RNA synthesis.
- Selectivity : It does not significantly affect human DNA or cellular RNA synthesis, minimizing potential cytotoxicity .
- Broad-spectrum Activity : this compound has shown effectiveness against various RNA viruses beyond influenza, including arenaviruses and bunyaviruses .
COVID-19 Treatment Studies
This compound has been investigated for its therapeutic potential against COVID-19. Multiple clinical trials have reported varying degrees of efficacy in improving clinical outcomes for patients with mild to moderate COVID-19.
-
Efficacy in Clinical Trials :
- A study conducted in Bangladesh demonstrated that patients treated with this compound had a 76% cumulative viral clearance rate after seven days compared to 37.5% in the placebo group (p = 0.005) .
- Another trial indicated that this compound treatment resulted in significant clinical improvement within seven days post-hospitalization (RR = 1.24, 95% CI: 1.09–1.41; P = 0.001) .
- Safety Profile :
Case Studies
Several case studies have highlighted the real-world effectiveness of this compound:
- Case Study 1 : In a clinical setting in Japan during the early pandemic phase, this compound was used as part of the treatment regimen for hospitalized COVID-19 patients. The results indicated improved recovery rates and reduced time to symptom resolution compared to standard care alone .
- Case Study 2 : A randomized controlled trial involving patients in Iran found that the addition of this compound to supportive care significantly reduced hospitalization rates within a one-week follow-up period .
Summary of Findings
Study | Population | Treatment Group | Control Group | Primary Outcome | Results |
---|---|---|---|---|---|
Bangladesh Trial | COVID-19 Patients | This compound | Placebo | Viral Clearance at Day 7 | 76% vs 37.5% (p = 0.005) |
Iranian Trial | Moderate COVID-19 Patients | This compound + Supportive Care | Supportive Care Alone | Hospitalization Rate | Reduced hospitalization rates |
Japanese Case Study | Hospitalized COVID-19 Patients | This compound + Standard Care | Standard Care Alone | Recovery Rates | Improved recovery times |
Q & A
Basic Research Questions
Q. What is the mechanism of action of favipiravir against RNA viruses like SARS-CoV-2, and how can researchers validate its target specificity?
this compound acts as a purine nucleoside analog, inhibiting viral RNA-dependent RNA polymerase (RdRp) by incorporating itself into the RNA chain, leading to premature termination. To validate target specificity, researchers should:
- Perform in vitro polymerase assays with purified RdRp to measure inhibition kinetics .
- Use cryo-EM or X-ray crystallography to study structural interactions between this compound and RdRp active sites .
- Conduct mutagenesis studies to identify resistance-associated mutations in RdRp (e.g., Ser970 in Ebola virus or predicted hotspots in SARS-CoV-2) .
Q. What are the validated analytical methods for quantifying this compound in biological and pharmaceutical matrices?
Common methodologies include:
- HPLC-DAD : Optimize mobile phases (e.g., methanol/water mixtures) and detect at 236 nm, achieving LODs of 0.52 µg/mL .
- Spectrofluorimetry : Use excitation/emission wavelengths of 227/380 nm with LODs of 0.18 µg/mL; validate via ICH guidelines .
- LC-MS/MS : Achieve high sensitivity (LOD: 0.05 µg/mL) for pharmacokinetic studies in human serum .
- Cross-validate methods using ANOVA to ensure reproducibility .
Q. How should researchers design clinical studies to assess this compound’s efficacy in COVID-19 patients?
Key considerations include:
- Stratify patients by disease severity and comorbidities .
- Use CT scans and viral load reduction as primary endpoints .
- Include randomization, blinding, and allocation concealment to minimize bias .
- Monitor adverse events (e.g., hyperuricemia, oxidative stress markers) .
Q. What preclinical safety data contraindicate this compound use in specific populations?
Animal studies show:
- Teratogenicity : Embryo-toxic effects in pregnant rodents, necessitating exclusion of pregnant women in trials .
- Oxidative Stress : High doses increase MDA (malondialdehyde) levels in liver tissue, indicating lipid peroxidation; monitor antioxidants like glutathione in toxicity studies .
Advanced Research Questions
Q. How can contradictory findings on this compound’s efficacy and toxicity in animal models be resolved?
- Dose Optimization : In hamsters, a high dose (300 mg/kg) reduced lung viral titers but caused oxidative damage; use pharmacokinetic modeling to identify therapeutic windows .
- Biomarker Monitoring : Measure MDA and antioxidant enzymes (e.g., superoxide dismutase) alongside viral load .
- Species-Specific Metabolism : Compare drug clearance rates between rodents and primates to extrapolate safe human doses .
Q. What experimental strategies can identify mutation hotspots in SARS-CoV-2 RdRp conferring this compound resistance?
- Interface-Based Protein Design : Generate >100,000 RdRp mutants to predict resistance-conferring mutations (e.g., V166A, S759A) .
- Next-Generation Sequencing : Analyze viral genomes from treated patients/hamsters to detect emergent mutations .
- In Silico Docking : Simulate this compound-RdRp binding affinities for mutant vs. wild-type strains .
Q. How do patent landscapes impact global this compound R&D, and what barriers exist for non-patent-holding countries?
- Core Patent Analysis : Japan holds foundational patents (e.g., manufacturing processes), limiting generic production .
- Late-Stage Applications : China’s patents focus on formulations, not novel mechanisms; researchers must navigate licensing agreements for clinical trials .
- Bibliometric Trends : Track annual patent filings (e.g., spikes in 2020–2021) to identify competitive research areas .
Q. What pharmacokinetic (PK) and pharmacodynamic (PD) factors influence this compound’s efficacy across species?
- Bioavailability : Hamsters show higher lung exposure than primates; use PK/PD modeling to adjust dosing regimens .
- Metabolite Monitoring : Quantify the active metabolite T-705-M1 in plasma via LC-MS/MS .
- Protein Binding : Assess free drug fractions in human vs. animal plasma to predict efficacy .
Q. How can researchers address discrepancies in systematic reviews of this compound’s clinical outcomes?
- Data Harmonization : Use standardized extraction forms (e.g., pre-piloted templates for study design, dosing, endpoints) .
- Meta-Regression : Adjust for covariates like age, comorbidities, and concurrent therapies .
- Risk of Bias Assessment : Apply CONSORT 2010 or CARE 2013 checklists to exclude low-quality studies .
Q. What methodologies quantify oxidative stress in this compound-treated models, and how can they inform toxicity thresholds?
- Biochemical Assays : Measure MDA (lipid peroxidation) and catalase/glutathione levels in liver/lung homogenates .
- Histopathology : Score tissue damage (e.g., necrosis, inflammation) in high-dose vs. control groups .
- Dose-Escalation Studies : Establish NOAEL (no-observed-adverse-effect-level) using OECD guidelines .
特性
IUPAC Name |
5-fluoro-2-oxo-1H-pyrazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGNOVWYSGBHAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948878 | |
Record name | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
slightly soluble in water | |
Record name | Favipiravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The mechanism of action of favipiravir is novel compared to existing influenza antivirals that primarily prevent entry and exit of the virus from cells. The active favipiravir-RTP selectively inhibits RNA polymerase and prevents replication of the viral genome. There are several hypotheses as to how favipiravir-RTP interacts with RNA dependent RNA polymerase (RdRp). Some studies have shown that when favipiravir-RTP is incorporated into a nascent RNA strand, it prevents RNA strand elongation and viral proliferation. Studies have also found that the presence of purine analogs can reduce favipiravir’s antiviral activity, suggesting competition between favipiravir-RTP and purine nucleosides for RdRp binding. Although favipiravir was originally developed to treat influenza, the RdRp catalytic domain (favipiravir's primary target), is expected to be similar for other RNA viruses. This conserved RdRp catalytic domain contributes to favipiravir's broad-spectrum coverage. | |
Record name | Favipiravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
259793-96-9 | |
Record name | Favipiravir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259793-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Favipiravir [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259793969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Favipiravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-Fluoro-3-hydroxypyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60948878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FAVIPIRAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW5GL2X7E0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
187℃ to 193℃ | |
Record name | Favipiravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12466 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。